N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrimidine ring, with various substituents such as a chloro group, a methoxy group, and dimethyl groups. The compound’s structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Substitution Reactions:
Dimethylation: The dimethyl groups are introduced through alkylation reactions, typically using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorinating agents, methoxylating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the chloro, methoxy, and dimethyl positions, leading to a range of structurally diverse compounds with potentially different properties.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: A structurally similar compound with a hydroxyl group instead of the amine group.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Another triazolo compound with different substituents and a quinazolin ring.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C14H14ClN5O |
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Molecular Weight |
303.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-8-9(2)18-14-16-7-17-20(14)13(8)19-11-6-10(15)4-5-12(11)21-3/h4-7,19H,1-3H3 |
InChI Key |
BESRARIEXNQOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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